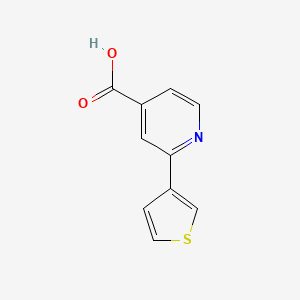

2-(Thiophen-3-YL)isonicotinic acid

Descripción

2-(Thiophen-3-YL)isonicotinic acid (CAS: 777857-42-8) is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 4 and a thiophene ring at position 2 (attached via the thiophene’s 3-position). Its molecular formula is C₁₁H₇NO₂S, with a molecular weight of 217.25 g/mol. This compound has been investigated for applications in medicinal chemistry and materials science, though its commercial availability is currently listed as discontinued .

Propiedades

IUPAC Name |

2-thiophen-3-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGVVVDIQBTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406261 | |

| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-63-2 | |

| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-YL)isonicotinic acid typically involves the formation of the thiophene ring followed by its attachment to the isonicotinic acid moiety. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Thiophen-3-YL)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in isonicotinic acid can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of isonicotinic acid.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

2-(Thiophen-3-YL)isonicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of organic semiconductors and materials for electronic applications.

Mecanismo De Acción

The mechanism of action of 2-(Thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets. For instance, derivatives of isonicotinic acid are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(Thiophen-3-YL)isonicotinic acid and related heterocycles:

| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Pyridine | Thiophen-3-yl (C₄H₃S) at position 2; COOH at position 4 | Carboxylic acid, aromatic sulfur | 217.25 |

| 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid | Pyridine | 2-Methoxyethoxy (CH₂CH₂OCH₃) at position 2; COOH at position 3 | Carboxylic acid, ether chain | 211.21 |

| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | Pyridine | 3-Fluorophenyl (C₆H₄F) at position 5; OH at position 2; COOH at position 4 | Carboxylic acid, hydroxyl, fluorine | 249.20 |

| 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride | Quinoline | Chlorine at position 6; thiophen-2-yl (C₄H₃S) at position 2; COCl at position 4 | Carbonyl chloride, aromatic chlorine | 306.77 |

Key Comparative Insights

Electronic and Solubility Properties: The thiophene in this compound contributes to lipophilicity and π-electron density, reducing aqueous solubility compared to 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, whose ether chain enhances hydrophilicity . The carbonyl chloride in 6-chloro-2-(2-thienyl)quinoline-4-carbonyl chloride renders it highly reactive, suitable for nucleophilic acyl substitution reactions, unlike the carboxylic acid derivatives .

Applications and Reactivity: this compound: Explored as a ligand in coordination polymers due to sulfur’s metal-binding capacity. Its discontinued status limits current research . 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid: Potential solubility advantages make it a candidate for drug formulation excipients . 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid: Hydroxyl and fluorine groups suggest utility in kinase inhibitor design, leveraging hydrogen bonding and bioisosteric effects . 6-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride: Reactive intermediate for synthesizing amides or esters in agrochemicals .

Synthetic Challenges :

- Thiophene-containing analogs require regioselective coupling (e.g., Suzuki-Miyaura), while fluorinated derivatives demand precise electrophilic substitution conditions .

Research Limitations and Commercial Availability

This discontinuation may reflect synthetic complexity, regulatory hurdles, or shifted research priorities. Comparative pharmacological data remain sparse, emphasizing the need for renewed academic investigation.

Actividad Biológica

2-(Thiophen-3-YL)isonicotinic acid is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring attached to an isonicotinic acid moiety. This structure contributes to its unique reactivity and biological properties. The compound's molecular formula is CHNOS, with a molecular weight of 233.26 g/mol.

Target Enzymes : The primary target of this compound is the enzyme mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in prostaglandin biosynthesis. Inhibition of mPGES-1 leads to a reduction in prostaglandin E2 (PGE2) levels, which is associated with inflammation and pain .

Biochemical Pathways : The inhibition of mPGES-1 affects several biochemical pathways, particularly those related to inflammation. By modulating these pathways, the compound exhibits anti-inflammatory effects that can be beneficial in treating various inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing strains). The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, making it a candidate for developing new antibiotics .

Anticancer Effects

The compound has been evaluated for its anticancer potential across different cancer cell lines:

- Cell Proliferation Inhibition : Research indicates that this compound inhibits cell proliferation in gastric carcinoma, colon carcinoma, hepatoma-derived cells, and lymphoblastic cell lines. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial effectiveness of derivatives related to this compound against MRSA and ESBL-producing E. coli. Results indicated promising antibacterial activity with potential therapeutic applications .

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that the compound significantly reduced viability and induced apoptosis, suggesting its potential as an anticancer agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.